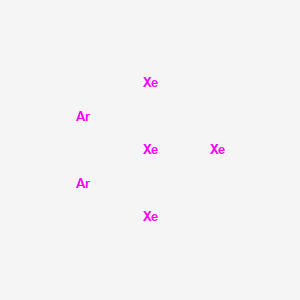

Argon;xenon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Argon and xenon are noble gases that belong to Group 18 of the periodic table. These elements are known for their chemical inertness due to their complete valence electron shells. under specific conditions, they can form compounds. The compound “Argon;xenon” (ArXe) is a unique example of a noble gas compound, showcasing the intriguing chemistry of these otherwise inert elements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of argon and xenon compounds typically involves the use of extreme conditions, such as high pressures and low temperatures. One common method is the formation of gas hydrates, where noble gases are trapped within the crystal lattice of water . Another method involves the use of ultraviolet light to induce reactions between xenon and fluorine, forming xenon fluorides, which can then react with argon under specific conditions .

Industrial Production Methods: Industrial production of argon and xenon involves the fractional distillation of liquid air. This process separates the different components of air based on their boiling points. Argon is separated at 87.3 K, while xenon is obtained as a byproduct of the separation of air into oxygen and nitrogen .

Analyse Des Réactions Chimiques

Types of Reactions: Argon and xenon compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Xenon, in particular, forms a variety of compounds with fluorine and oxygen .

Common Reagents and Conditions: Common reagents for reactions involving xenon include fluorine and oxygen. These reactions often require catalysts and specific conditions, such as ultraviolet light or high temperatures .

Major Products: The major products of reactions involving xenon include xenon fluorides (XeF2, XeF4, XeF6) and xenon oxides (XeO3, XeO4). These compounds are often used as intermediates in further chemical reactions .

Applications De Recherche Scientifique

Chemistry: In chemistry, argon and xenon compounds are used to study the reactivity of noble gases and to explore new chemical bonding theories .

Biology and Medicine: Xenon has applications in medical imaging and anesthesia due to its inertness and low toxicity. It is used in magnetic resonance imaging (MRI) and as a general anesthetic .

Industry: In industry, xenon is used in lighting, such as flash lamps and arc lamps, and in satellite propulsion systems. Argon is used in welding and as a protective atmosphere for growing silicon and germanium crystals .

Mécanisme D'action

The mechanism of action of argon and xenon compounds involves their interaction with specific molecular targets. For example, xenon acts as an anesthetic by inhibiting the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain transmission and neuroprotection . Argon, on the other hand, has been shown to have neuroprotective and organoprotective properties, although the exact mechanisms are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to argon and xenon include other noble gas compounds, such as krypton and radon compounds. These compounds also exhibit unique chemical properties due to their inertness .

Uniqueness: The uniqueness of argon and xenon compounds lies in their ability to form stable compounds despite their inert nature. This challenges the traditional understanding of noble gases and opens up new possibilities for chemical research .

Conclusion

The compound “Argon;xenon” (ArXe) represents a fascinating area of study in the field of noble gas chemistry. Its unique properties and applications in various fields highlight the potential of these inert elements to form stable compounds under specific conditions. Further research into the mechanisms and applications of argon and xenon compounds will continue to expand our understanding of these intriguing elements.

Propriétés

Numéro CAS |

869111-71-7 |

|---|---|

Formule moléculaire |

Ar2Xe4 |

Poids moléculaire |

604.9 g/mol |

Nom IUPAC |

argon;xenon |

InChI |

InChI=1S/2Ar.4Xe |

Clé InChI |

BLLMGZARCLWXBY-UHFFFAOYSA-N |

SMILES canonique |

[Ar].[Ar].[Xe].[Xe].[Xe].[Xe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)

![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)

![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)

![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)